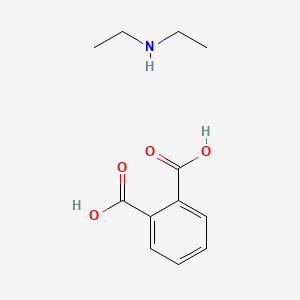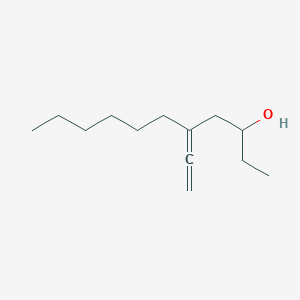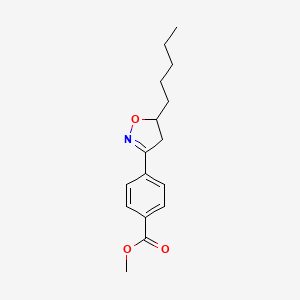
N-ethylethanamine;phthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a secondary amine with two ethyl groups attached to the nitrogen atom Phthalic acid, on the other hand, is an aromatic dicarboxylic acid with the formula C8H6O4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Gabriel Synthesis: : This method involves the use of phthalimide, which is deprotonated with a strong base like potassium hydride (KH) to form potassium phthalimide. This intermediate then reacts with an alkyl halide in an S_N2 reaction to form N-alkylphthalimide. The final step involves the hydrolysis or treatment with hydrazine to liberate the primary amine .
-
Industrial Production: : Phthalimide is primarily synthesized from phthalic anhydride and ammonia. In industrial settings, continuous processes are used, such as the vertical reaction tube process, where molten phthalic anhydride and excess ammonia react at 250–280°C .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-ethylethanamine can undergo oxidation to form N-ethylacetamide.
Reduction: Phthalic acid can be reduced to phthalic anhydride.
Substitution: N-ethylethanamine can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) are used.
Substitution: Alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: N-ethylacetamide
Reduction: Phthalic anhydride
Substitution: Various N-alkyl derivatives
Wissenschaftliche Forschungsanwendungen
N-ethylethanamine;phthalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and imides.
Biology: Studied for its potential use in biochemical assays and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Used in the production of dyes, pigments, and plasticizers
Wirkmechanismus
The mechanism of action of N-ethylethanamine;phthalic acid involves its interaction with various molecular targets:
Estrogen Receptor Alpha: It can bind to estrogen receptors, influencing gene expression.
Progesterone Receptor: It interacts with progesterone receptors, affecting hormonal pathways.
Peroxisome Proliferator-Activated Receptors (PPARs): It can activate PPARs, which play a role in lipid metabolism and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen atom
Uniqueness
N-ethylethanamine;phthalic acid is unique due to its combination of a secondary amine and an aromatic dicarboxylic acid, which imparts distinct chemical properties and reactivity. Its ability to form stable salts and participate in a wide range of chemical reactions makes it valuable in various applications.
Eigenschaften
CAS-Nummer |
500373-47-7 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N-ethylethanamine;phthalic acid |
InChI |
InChI=1S/C8H6O4.C4H11N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-5-4-2/h1-4H,(H,9,10)(H,11,12);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
LSIZVKAGUNPCTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)

![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)


![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)

![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)

![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)
![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
